Volicitin

Description

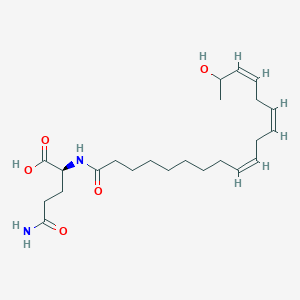

Structure

2D Structure

Properties

Molecular Formula |

C23H38N2O5 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2-,9-7-,15-13-/t19?,20-/m0/s1 |

InChI Key |

YDUZXFXPORORCL-RXMDRCAOSA-N |

Isomeric SMILES |

CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O)O |

Canonical SMILES |

CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O |

Synonyms |

N-(17-hydroxylinolenoyl)glutamine volicitin |

Origin of Product |

United States |

Foundational & Exploratory

Volicitin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volicitin, an N-acyl-amino acid conjugate identified in the oral secretions of lepidopteran larvae, is a potent elicitor of plant defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the signaling pathways it activates in plants. This document is intended to serve as a valuable resource for researchers in chemical ecology, plant biology, and drug discovery who are interested in the intricate molecular dialogues between plants and insects.

Chemical Identity and Structure

This compound is chemically known as N-(17-hydroxylinolenoyl)-L-glutamine[1][2][3]. It is a fatty acid-amino acid conjugate, where the fatty acid moiety, 17-hydroxylinolenic acid, is amide-linked to the amino acid L-glutamine[2].

The systematic IUPAC name for this compound is (2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid[4]. Its structure is characterized by an 18-carbon fatty acid chain with three cis double bonds at positions 9, 12, and 15, and a hydroxyl group at position 17. The stereochemistry at the chiral centers is (S) for both the L-glutamine and the 17-hydroxy position of the fatty acid[4].

Molecular and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₈N₂O₅ | [3][4][5] |

| Molecular Weight | 422.56 g/mol | [3][4][5] |

| Exact Mass | 422.2781 Da | [5] |

| CAS Number | 191670-18-5 | [3][4][5] |

| IUPAC Name | (2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid | [4] |

| Synonyms | (17S)-Volicitin, N-(17-hydroxylinolenoyl)glutamine | [4][6] |

| Boiling Point (Predicted) | 708.2 ± 60.0 °C | [7] |

| Density (Predicted) | 1.087 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 3.51 ± 0.10 | [7] |

Biosynthesis and Synthesis

Biosynthesis of this compound in Insects

This compound is not of purely insect or plant origin; its biosynthesis is a concerted effort between the plant and the herbivore[2][8]. The beet armyworm caterpillar (Spodoptera exigua), for instance, ingests linolenic acid from the host plant[2][8]. Within the caterpillar's gut, the plant-derived linolenic acid undergoes two key modifications: 17-hydroxylation and subsequent conjugation with L-glutamine, which is of insect origin[2][8][9]. This process creates a distinct chemical signature that allows the plant to recognize herbivory by this specific insect[2].

Experimental Protocol: Chemical Synthesis of this compound

Several methods for the stereoselective synthesis of this compound have been reported, often involving a Wittig reaction as a key step to construct the fatty acid backbone, followed by condensation with L-glutamine[1][10][11].

Objective: To synthesize N-(17S-hydroxylinolenoyl)-L-glutamine (this compound).

Methodology: A common synthetic strategy involves the condensation of 17(S)-hydroxylinolenic acid with L-glutamine[10]. The synthesis of the fatty acid component can be achieved via a Wittig reaction between a C10–C18 phosphonium (B103445) salt and a C1–C9 aldehyde[10].

-

Step 1: Synthesis of 17(S)-hydroxylinolenic acid

-

Preparation of Phosphonium Salt (C10-C18 fragment): This fragment, containing the chiral hydroxyl group, can be prepared from a suitable chiral starting material like (2S)-but-3-yn-2-ol[10]. This involves steps like alkynylation of an allylic phosphate[10].

-

Preparation of Aldehyde (C1-C9 fragment): A C9 aldehyde fragment is prepared, for instance, from nonane-1,9-diol via a two-step oxidation[10].

-

Wittig Reaction: The phosphonium salt and the aldehyde are reacted under Wittig conditions to form the 18-carbon backbone with the desired double bond geometry[10].

-

Deprotection and Oxidation: Subsequent deprotection of protecting groups and oxidation of the terminal alcohol to a carboxylic acid yields 17(S)-hydroxylinolenic acid[10].

-

-

Step 2: Condensation with L-Glutamine

-

The synthesized 17(S)-hydroxylinolenic acid is activated, for example, by converting it to an active ester.

-

The activated fatty acid is then condensed with the amino group of L-glutamine (with its carboxylic acid groups suitably protected, e.g., as a p-nitrobenzyl ester) in the presence of a coupling agent[12].

-

Final Deprotection: Removal of all protecting groups yields the final product, this compound[12]. The product is then purified, typically by High-Performance Liquid Chromatography (HPLC).

-

Biological Activity and Signaling Pathway

This compound is a key signaling molecule in tritrophic interactions involving plants, herbivores, and their natural enemies[3][13]. When introduced into a wounded plant, such as through insect feeding, this compound triggers the plant's defense system, leading to the de novo synthesis and release of a blend of volatile organic compounds (VOCs)[2][13][14][15]. These VOCs, which include terpenoids and indole (B1671886), serve to attract natural predators and parasitoids of the feeding herbivore, thus constituting an indirect plant defense mechanism[2][3][13].

The signaling cascade initiated by this compound is linked to the octadecanoid pathway, which is also responsible for jasmonic acid (JA) biosynthesis[13][16]. The binding of this compound to a putative plasma membrane receptor in maize has been demonstrated[17]. This binding event initiates a downstream signaling cascade that involves changes in ion flux, protein phosphorylation, and ultimately, the activation of defense-related genes[14]. One such gene is Igl, which encodes indole-3-glycerol phosphate (B84403) lyase, a key enzyme in the production of the volatile indole[14]. The signaling is also modulated by other plant hormones like ethylene (B1197577) (E)[16].

Analytical Methodologies

Experimental Protocol: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation, purification, and quantification of this compound from complex mixtures like insect oral secretions[12][18].

Objective: To separate and identify this compound and related fatty acid-amino acid conjugates from a sample matrix.

Methodology:

-

Sample Preparation:

-

Insect oral secretions are collected and sterilized (e.g., by filtration)[12].

-

The sample is acidified (e.g., with acetic acid) and extracted with an organic solvent like dichloromethane (B109758) (CH₂Cl₂)[12].

-

The organic phase is collected and evaporated to dryness under vacuum[12]. The residue is then redissolved in a suitable solvent for HPLC injection.

-

-

HPLC Conditions:

-

Column: A reverse-phase column, such as a YMC ODS-AQ S-5 column (4.6 mm ID × 250 mm), is typically used[18].

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Gradient Program: A typical gradient might run from 40% to 100% Solvent B over 10 minutes, followed by an isocratic hold at 100% B for 15 minutes[18].

-

Flow Rate: A flow rate of 1 ml/min is common[18].

-

Detection: The column eluent is monitored by a UV detector at 200 nm, where the amide bond absorbs[18].

-

-

Identification:

-

The retention time of the peak corresponding to this compound is compared with that of a synthetic standard.

-

Fractions can be collected for further structural confirmation by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

This compound represents a fascinating example of the complex chemical communication that governs ecological interactions. Its unique structure, a product of both plant and insect metabolism, serves as a highly specific signal in plant defense. A thorough understanding of its chemical properties, synthesis, and the signaling pathways it modulates is crucial for advancing our knowledge in chemical ecology and may provide novel avenues for the development of sustainable crop protection strategies and new drug discovery leads. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the multifaceted roles of this important bioactive molecule.

References

- 1. Synthesis of this compound: a novel three-component Wittig approach to chiral 17-hydroxylinolenic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Concerted biosynthesis of an insect elicitor of plant volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | C23H38N2O5 | CID 11080349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. This compound | 191670-18-5 [chemicalbook.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Synthesis of this compound: a novel three-component Wittig approach to chiral 17-hydroxylinolenic acid | Semantic Scholar [semanticscholar.org]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. An herbivore elicitor activates the gene for indole emission in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Nitrogen Deficiency Increases this compound-Induced Volatile Emission, Jasmonic Acid Accumulation, and Ethylene Sensitivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Role of Volicitin in Plant-Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volicitin, a fatty acid-amino acid conjugate first identified in the oral secretions of the beet armyworm (Spodoptera exigua), plays a pivotal role in mediating the intricate chemical dialogue between plants and herbivorous insects. This technical guide provides an in-depth examination of this compound's function as a key elicitor of plant defense responses, focusing on the induced emission of volatile organic compounds (VOCs) that facilitate tritrophic interactions. We present a comprehensive overview of the discovery, biosynthesis, and mode of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, plant science, and for professionals engaged in the development of novel pest management strategies.

Introduction

Plants have evolved sophisticated mechanisms to defend themselves against herbivory. One such strategy is the production and release of a specific blend of volatile organic compounds (VOCs) upon insect attack. These VOCs can serve as a "cry for help," attracting the natural enemies of the herbivores, such as parasitic wasps and predators. This phenomenon, known as indirect defense, is a cornerstone of tritrophic interactions.

A key breakthrough in understanding the molecular triggers of this indirect defense was the isolation and characterization of this compound from the regurgitant of beet armyworm caterpillars.[1][2] this compound, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, was found to be a potent elicitor of volatile emissions in maize (Zea mays) seedlings, mimicking the effect of actual herbivore feeding.[1][2] This discovery highlighted the ability of plants to recognize specific molecules from herbivores and mount a targeted defense response.

This guide will delve into the core aspects of this compound's role in plant-insect communication, providing the technical details necessary for a comprehensive understanding of this fascinating signaling molecule.

This compound: Structure and Biosynthesis

This compound is a conjugate of a hydroxylated fatty acid and the amino acid glutamine.[1] Its biosynthesis is a collaborative effort between the host plant and the insect herbivore. The fatty acid portion, linolenic acid, is sequestered by the caterpillar from the host plant. The insect then modifies this plant-derived molecule by hydroxylating it at the 17th carbon and subsequently conjugating it with L-glutamine, which is of insect origin.

Data Presentation: this compound-Induced Volatile Emissions in Maize

The application of this compound to wounded maize leaves induces the release of a characteristic blend of VOCs, primarily consisting of terpenoids and indole (B1671886). The composition and quantity of these volatiles can be influenced by various factors, including the dose of this compound, the availability of nutrients such as nitrogen, and interactions with other plant hormones like jasmonic acid and ethylene.[3][4]

Below is a summary of quantitative data on the emission of key volatile compounds from maize seedlings in response to this compound treatment.

| Volatile Compound | Treatment | Mean Emission Rate (ng/plant/h) | Standard Deviation | Reference |

| Indole | Control (Buffer) | 13 | 4 | [5] |

| This compound (300 pmol) | 326 | 77 | [5] | |

| Total Sesquiterpenes | Control (Damage + Buffer) | < 0.1 | - | [3] |

| This compound (1 nmol) - Low Nitrogen | 11,200 | - | [3] | |

| This compound (1 nmol) - Medium Nitrogen | 900 | - | [3] | |

| (E)-β-farnesene | Control (Damage + Buffer) | Not Detected | - | [1] |

| This compound | Induced | - | [1] | |

| (E)-α-bergamotene | Control (Damage + Buffer) | Not Detected | - | [1] |

| This compound | Induced | - | [1] | |

| Linalool | Control (Damage + Buffer) | Not Detected | - | [1] |

| This compound | Induced | - | [1] | |

| (3E)-4,8-dimethyl-1,3,7-nonatriene | Control (Damage + Buffer) | Not Detected | - | [1] |

| This compound | Induced | - | [1] |

Experimental Protocols

Isolation and Purification of this compound from Insect Regurgitant

This protocol describes the isolation of this compound from the oral secretions of Spodoptera exigua larvae using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Collection of Regurgitant: Gently squeeze the anterior region of late-instar S. exigua larvae to induce regurgitation. Collect the oral secretion using a micropipette.

-

Initial Fractionation: The collected regurgitant is subjected to a series of liquid chromatography steps to separate this compound from other components.

-

HPLC Purification:

-

Column: C18 reverse-phase column (e.g., 4.6 mm ID x 150 mm).[1]

-

Mobile Phase A: Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: A linear gradient from 0% to 25% B over 15 minutes, followed by an increase to 100% B over the next 15 minutes.[1]

-

Flow Rate: 1 ml/min.[1]

-

Detection: UV at 210 nm.

-

Fraction Collection: Collect fractions and assay for biological activity (induction of volatile emissions in maize). This compound-containing fractions are then further purified using a similar HPLC setup.[1]

-

This compound-Receptor Binding Assay

This protocol outlines a method to study the binding of this compound to its putative receptor in the plasma membrane of maize leaves.

Methodology:

-

Preparation of Enriched Plasma Membrane Fractions:

-

Homogenize maize leaves in a suitable buffer.

-

Perform differential centrifugation to pellet the microsomal fraction.

-

Isolate the plasma membrane using an aqueous two-phase partitioning system.[6]

-

-

Radioligand Binding Assay:

-

Synthesize a tritiated form of this compound ([³H]-L-volicitin).

-

Incubate the enriched plasma membrane fractions with a known concentration of [³H]-L-volicitin.[6]

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.[6]

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine non-specific binding by including a high concentration of unlabeled this compound in parallel incubations.

-

Calculate specific binding by subtracting non-specific binding from total binding.[6]

-

Perform saturation binding experiments by varying the concentration of [³H]-L-volicitin to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6]

-

Analysis of this compound-Induced Gene Expression by Northern Blot

This protocol describes the analysis of the expression of the indole-3-glycerol phosphate (B84403) lyase (Igl) gene in maize in response to this compound treatment.

Methodology:

-

Plant Treatment and RNA Isolation:

-

Treat maize seedlings with this compound or a control buffer.

-

Harvest leaf tissue at various time points after treatment.

-

Isolate total RNA from the tissue using a standard protocol (e.g., Trizol-based method).

-

-

Northern Blot Analysis:

-

Separate the total RNA (e.g., 10-20 µg per lane) on a denaturing agarose (B213101) gel.

-

Transfer the separated RNA to a nylon membrane.

-

Prepare a radiolabeled DNA probe specific for the Igl gene.

-

Hybridize the membrane with the labeled probe.

-

Wash the membrane to remove unbound probe.

-

Visualize the hybridized probe by autoradiography.

-

Quantify the signal intensity to determine the relative abundance of the Igl transcript.

-

Visualizations: Signaling Pathways and Workflows

This compound-Induced Signaling Pathway in Maize

The perception of this compound at the plasma membrane initiates a signaling cascade that leads to the production of volatile organic compounds. This pathway involves the interplay of several plant hormones and the activation of specific biosynthetic genes.

Caption: this compound signaling pathway in a maize cell.

Experimental Workflow for Studying this compound's Effects

The following diagram illustrates a typical experimental workflow for investigating the biological activity of this compound.

Caption: A typical experimental workflow for this compound research.

Conclusion

This compound stands as a paradigm for herbivore-associated elicitors, demonstrating the remarkable specificity of plant-insect interactions. The elucidation of its structure, biosynthesis, and mode of action has significantly advanced our understanding of chemical ecology and plant defense signaling. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research in this field. Future investigations into the precise molecular identity of the this compound receptor and the downstream signaling components will undoubtedly uncover new targets for the development of innovative and sustainable approaches to pest control, leveraging the plant's own defense mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Nitrogen Deficiency Increases this compound-Induced Volatile Emission, Jasmonic Acid Accumulation, and Ethylene Sensitivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage [frontiersin.org]

- 5. An herbivore elicitor activates the gene for indole emission in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Plasma Membrane Protein from Zea mays Binds with the Herbivore Elicitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Volicitin as a Herbivore-Associated Molecular Pattern (HAMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volicitin, a fatty acid-amino acid conjugate identified in the oral secretions of lepidopteran larvae, serves as a key Herbivore-Associated Molecular Pattern (HAMP) that elicits sophisticated defense responses in plants. This technical guide provides an in-depth overview of this compound, its chemical properties, its role in plant-herbivore interactions, and the molecular mechanisms underlying its activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in crop protection and drug development.

Introduction: The Discovery and Significance of this compound

Plants have evolved intricate mechanisms to detect and respond to herbivore attacks. A crucial aspect of this defense is the recognition of specific molecules from the herbivore, known as Herbivore-Associated Molecular Patterns (HAMPs). This compound, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, was one of the first and most well-characterized HAMPs, isolated from the regurgitant of the beet armyworm (Spodoptera exigua)[1][2][3][4]. Its application to damaged maize (Zea mays) leaves was found to induce the emission of a blend of volatile organic compounds (VOCs), including terpenoids and indole (B1671886), which attract natural enemies of the herbivore, such as parasitic wasps[1][2][3]. This tri-trophic interaction highlights the ecological significance of this compound in plant defense.

This compound is a member of a broader class of fatty acid-amino acid conjugates (FACs) found in the oral secretions of various lepidopteran species[5][6]. The biosynthesis of this compound involves the conjugation of plant-derived linolenic acid with L-glutamine from the insect, followed by hydroxylation[7][8]. This molecular signature provides the plant with a reliable cue of herbivore presence, distinguishing it from simple mechanical damage[2].

Chemical Structure and Properties

This compound is an amphiphilic molecule with the following chemical structure:

-

Chemical Name: N-(17-hydroxylinolenoyl)-L-glutamine

-

Molecular Formula: C23H38N2O5

-

Structure: It consists of a C18 fatty acid, linolenic acid, which is hydroxylated at the 17th carbon and conjugated to the amino group of L-glutamine via an amide bond[9][10]. The absolute configuration of the hydroxyl group is predominantly (17S)[11].

The biosynthesis of this compound is a collaborative process between the plant and the herbivore. The plant provides the precursor, linolenic acid, which the insect then modifies by conjugating it with L-glutamine and hydroxylating it[8].

Mechanism of Action: The this compound Signaling Pathway

The perception of this compound at the site of wounding triggers a complex signaling cascade within the plant, leading to the activation of defense gene expression and the production of volatile compounds. While the specific receptor for this compound has yet to be definitively identified, the downstream signaling events are better understood and involve key plant hormones.

Key Signaling Components

-

Jasmonic Acid (JA): this compound application leads to a significant and sustained increase in the levels of jasmonic acid, a key phytohormone involved in defense against chewing insects[12][13].

-

Ethylene (B1197577) (E): Ethylene acts synergistically with this compound to enhance the emission of volatile sesquiterpenes and indole[12][13]. Nitrogen-deficient plants, which exhibit increased ethylene sensitivity, show a more pronounced response to this compound[12][13].

-

Gene Activation: The signaling cascade culminates in the transcriptional activation of specific defense-related genes. Notable examples in maize include:

-

Igl (indole-3-glycerol phosphate (B84403) lyase): This gene is rapidly and transiently induced by this compound, leading to the production of indole, a key component of the induced volatile blend[14][15].

-

stc1 (sesquiterpene cyclase): This gene is also systemically induced by this compound and caterpillar feeding, resulting in the synthesis of sesquiterpenes[16].

-

Signaling Pathway Diagram

Quantitative Data on this compound-Induced Plant Responses

The application of this compound to maize seedlings elicits a quantifiable defense response, primarily measured by the emission of volatile organic compounds and changes in phytohormone levels.

| Parameter Measured | Plant Species | Treatment | Quantitative Effect | Reference |

| Indole Emission | Zea mays | 300 pmol this compound | ~8-fold increase in Igl transcript levels after 2 hours | [14] |

| Sesquiterpene Emission | Zea mays (Low Nitrogen) | 1 nmol this compound | 11.2 µg/h total sesquiterpenes | [12][13] |

| Sesquiterpene Emission | Zea mays (Medium Nitrogen) | 1 nmol this compound | 0.9 µg/h total sesquiterpenes | [12][13] |

| Jasmonic Acid (JA) Levels | Zea mays (Low Nitrogen) | Wounding + this compound | Sustained increase in JA levels 4-12 hours post-treatment | [12] |

| Jasmonic Acid (JA) Levels | Zea mays (Medium Nitrogen) | Wounding + this compound | Lower and less sustained increase in JA compared to low N plants | [12] |

| Synergistic Volatile Emission | Zea mays (Low Nitrogen) | This compound + 10 nL/L Ethylene | 4- to 12-fold increase in sesquiterpene and indole emission | [12][13] |

| stc1 Gene Expression | Zea mays | This compound Treatment | 15- to 30-fold induction of stc1 transcript | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections provide protocols for key experiments.

Protocol for this compound Incubation of Maize Seedlings

This protocol is adapted from methodologies used to study the effects of this compound on gene expression and volatile emission in maize.

Materials:

-

Maize seedlings (8-10 days old, with three developed leaves)

-

Synthetic this compound

-

50 mM Sodium Phosphate buffer (pH 8.0)

-

Shell vials or small tubes

-

Scalpel or razor blade

-

Liquid nitrogen

-

-80°C freezer

Procedure:

-

Grow maize seedlings under controlled conditions (e.g., 14h light/10h dark photoperiod, 20-30°C).

-

Prepare a stock solution of synthetic this compound in the phosphate buffer. A typical treatment concentration is 300 pmol in 500 µL of buffer[14].

-

Excise the maize seedlings just above the roots using a clean scalpel.

-

Immediately place the cut stem of each seedling into a shell vial containing 500 µL of either the buffer alone (control) or the this compound solution.

-

Incubate the seedlings for the desired time course (e.g., 0, 1, 2, 4, 8 hours for RNA analysis) under standard growth conditions[14].

-

For RNA analysis, harvest the seedlings at each time point, immediately freeze them in liquid nitrogen, and store at -80°C until RNA extraction. For volatile analysis, proceed to the volatile collection protocol.

Protocol for Collection and Analysis of Induced Volatiles

This protocol outlines the dynamic headspace collection of volatiles from this compound-treated plants.

Materials:

-

This compound-treated and control seedlings (from Protocol 5.1)

-

Volatile collection chambers (glass cylinders that enclose the seedling)

-

Volatile collection traps (glass tubes containing an adsorbent like Super-Q)

-

Vacuum pump and flow meters

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Dichloromethane (B109758) (solvent for elution)

-

Internal standard (e.g., n-octane)

Procedure:

-

Following incubation, place individual seedlings into the volatile collection chambers.

-

Draw air through the chamber over the seedling and through a volatile collection trap using a vacuum pump at a controlled flow rate (e.g., 0.8 L/min).

-

Collect volatiles for a set period, typically 1.5 to 2 hours[14].

-

After collection, elute the trapped volatiles from the adsorbent using a small volume of dichloromethane containing an internal standard.

-

Analyze the eluted sample using GC-MS.

-

Separate the compounds on a non-polar capillary column (e.g., DB-1 or HP-5ms). A typical GC temperature program starts at 40°C, holds for a short period, then ramps up to 220-250°C[14].

-

Identify compounds by comparing their mass spectra and retention times to those of authentic standards. Quantify compounds by comparing their peak areas to the internal standard.

Experimental Workflow Diagram

Applications and Future Directions

The understanding of this compound and its mode of action opens several avenues for agricultural and pharmaceutical applications.

-

Crop Protection: this compound or its stable analogs could be developed as biopesticides or plant defense activators. Applying these compounds to crops could "prime" them for herbivore attack, leading to a more rapid and robust defense response, and enhancing the effectiveness of biological control agents.

-

Drug Development: The signaling pathways activated by this compound in plants involve lipid-derived molecules and kinase cascades that have parallels in animal systems. Studying these pathways could provide insights into inflammatory and immune responses, potentially identifying new targets for drug discovery.

-

Further Research: Key areas for future research include the identification of the this compound receptor in plants, a deeper characterization of the downstream signaling components, and the investigation of this compound's activity in a wider range of plant species. Understanding how herbivores might evolve to evade detection by altering their HAMPs is also a critical area of study.

Conclusion

This compound stands as a paradigm for Herbivore-Associated Molecular Patterns, demonstrating the intricate chemical communication that governs plant-insect interactions. Its discovery has profoundly advanced our understanding of plant defense mechanisms. The detailed knowledge of its structure, signaling pathway, and quantifiable effects, as outlined in this guide, provides a solid foundation for researchers to explore its potential in developing novel strategies for sustainable agriculture and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. An Elicitor of Plant Volatiles from Beet Armyworm Oral Secretion | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. Fatty acid-amino acid conjugates diversification in lepidopteran caterpillars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elicitors in Plants and Insects | Encyclopedia MDPI [encyclopedia.pub]

- 7. Specific incorporation of L-glutamine into this compound in the regurgitant of Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concerted biosynthesis of an insect elicitor of plant volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nitrogen Deficiency Increases this compound-Induced Volatile Emission, Jasmonic Acid Accumulation, and Ethylene Sensitivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrogen deficiency increases this compound-induced volatile emission, jasmonic acid accumulation, and ethylene sensitivity in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An herbivore elicitor activates the gene for indole emission in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

An In-depth Technical Guide to Volicitin Signal Transduction in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, a fatty acid-amino acid conjugate [N-(17-hydroxylinolenoyl)-L-glutamine], is a key elicitor found in the oral secretions of lepidopteran herbivores, such as the beet armyworm (Spodoptera exigua).[1][2] Its recognition by plants triggers a sophisticated defense signaling cascade, leading to the production and emission of a specific blend of volatile organic compounds (VOCs).[2] These volatiles, in turn, can attract natural enemies of the herbivores, an indirect defense mechanism known as tritrophic interaction.[1] This guide provides a comprehensive technical overview of the this compound signal transduction pathway in plants, with a focus on maize (Zea mays), a model system for these studies.

This compound Perception at the Plasma Membrane

The initial step in this compound signaling is its perception at the cell surface. In maize, this compound binds to a putative high-affinity binding site on the plasma membrane.[3][4] This binding is a rapid, reversible, and saturable process, suggesting the involvement of a specific receptor protein.[4] Although the definitive receptor protein has yet to be isolated and characterized, studies using radiolabeled this compound have provided insights into its properties.

Key Characteristics of this compound Binding:

-

High Affinity: The apparent dissociation constant (Kd) for [³H]-L-volicitin binding to enriched plasma membrane fractions from maize leaves is approximately 1.3 nM.[3]

-

Specificity: The L-glutamine and the 17-hydroxyl group of the linolenic acid moiety are crucial for high-affinity binding and biological activity. Analogs lacking these features show significantly reduced binding and fail to elicit a strong volatile response.[4][5]

-

Upregulation by Defense Signals: Treatment of maize plants with methyl jasmonate (MeJA) or actual herbivory by S. exigua increases the total binding of this compound to the plasma membrane by three- to four-fold. This suggests that the expression of the putative this compound receptor is itself upregulated by defense signaling pathways, creating a positive feedback loop.[3]

The Core Signaling Cascade

Upon binding of this compound to its putative receptor, a complex signaling cascade is initiated, involving a series of intracellular messengers and protein phosphorylation events. This cascade ultimately leads to the transcriptional reprogramming of the cell to mount a defense response. The key signaling components identified to date include calcium ions (Ca²⁺), reactive oxygen species (ROS), mitogen-activated protein kinases (MAPKs), and the phytohormones jasmonic acid (JA) and ethylene (B1197577) (E).

Early Signaling Events

Immediately following this compound perception, a series of rapid intracellular changes occur:

-

Plasma Membrane Depolarization: Like many elicitor-receptor interactions, this compound perception is thought to trigger a rapid depolarization of the plasma membrane.

-

Calcium Influx: A transient increase in cytosolic Ca²⁺ concentration is a conserved early event in plant defense signaling. This Ca²⁺ signature is decoded by various calcium-binding proteins, such as calmodulin (CaM) and calcium-dependent protein kinases (CDPKs), which then phosphorylate downstream targets.

-

Reactive Oxygen Species (ROS) Burst: An oxidative burst, characterized by the rapid production of ROS like hydrogen peroxide (H₂O₂), is another hallmark of early plant defense signaling. This ROS production is primarily mediated by plasma membrane-localized NADPH oxidases.

The Central Role of Jasmonic Acid and Ethylene

The early signaling events converge on the biosynthesis and signaling of the phytohormones jasmonic acid and ethylene, which act as central regulators of the this compound-induced defense response.

-

Jasmonic Acid (JA) Biosynthesis and Signaling: this compound application leads to a significant and sustained increase in the levels of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[6][7] The JA signaling pathway is initiated by the perception of JA-Ile by the F-box protein COI1, which leads to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of JA-responsive genes.[8]

-

Ethylene (E) Signaling and Crosstalk with JA: While this compound itself does not typically induce a significant burst of ethylene production, ethylene plays a crucial synergistic role in the this compound response.[7] Exogenous application of ethylene, even at low concentrations, dramatically enhances this compound- and JA-induced volatile emissions.[6][7] This synergistic interaction is a key element in amplifying the defense signal. The signaling pathways of JA and ethylene are interconnected, with evidence suggesting that ethylene can enhance the sensitivity of the plant to JA.

Transcriptional Reprogramming and Volatile Biosynthesis

The culmination of the this compound signaling cascade is the activation of specific transcription factors that induce the expression of genes involved in the biosynthesis of volatile organic compounds.

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are key signaling modules that transduce extracellular stimuli into intracellular responses. In maize, several MAPKs are known to be activated by JA and wounding. For instance, the transcript levels of ZmMPK3 accumulate rapidly in response to JA treatment.[1][3] While a direct link to this compound is yet to be definitively established, it is highly probable that a MAPK cascade is involved in relaying the signal downstream of JA.

-

WRKY Transcription Factors: The WRKY family of transcription factors are major regulators of plant defense gene expression. In maize, several ZmWRKY genes are induced by herbivory and are implicated in the JA signaling pathway. These transcription factors likely bind to W-box elements in the promoters of downstream defense genes to activate their transcription.

-

Induction of Volatile Biosynthesis Genes: The activation of these signaling pathways leads to the upregulation of key genes involved in the production of specific volatiles. Notable examples in maize include:

-

Igl (Indole-3-glycerol phosphate (B84403) lyase): The expression of Igl is rapidly and strongly induced by this compound, leading to the production of indole (B1671886), a key component of the herbivore-induced volatile blend.

-

stc1 (sesquiterpene cyclase 1): This gene, responsible for the production of sesquiterpenes, is induced 15- to 30-fold by this compound treatment or beet armyworm feeding.[3]

-

Quantitative Data on this compound-Induced Responses

The following tables summarize quantitative data from various studies on the effects of this compound on phytohormone levels, gene expression, and volatile emissions in maize.

| Table 1: Effect of this compound on Jasmonic Acid (JA) Accumulation in Maize Seedlings | |||

| Treatment | Time Post-Treatment | JA Concentration (ng/g FW) | Reference |

| Control (Wounding only) | 2 h | ~20 | [6] |

| This compound (1 nmol/plant) | 2 h | ~60 | [6] |

| This compound (1 nmol/plant) - Low Nitrogen | 4 h | ~120 | |

| This compound (1 nmol/plant) - Medium Nitrogen | 4 h | ~60 | |

| This compound (1 nmol/plant) - Low Nitrogen | 12 h | ~100 | |

| This compound (1 nmol/plant) - Medium Nitrogen | 12 h | ~40 |

| Table 2: Fold Change in Gene Expression in Maize in Response to this compound | ||

| Gene | Fold Change | Reference |

| Igl (Indole-3-glycerol phosphate lyase) | ~8-fold increase compared to buffer control at 2h | |

| stc1 (sesquiterpene cyclase 1) | 15- to 30-fold induction | [3] |

| Table 3: Volatile Organic Compounds (VOCs) Induced by this compound in Maize | |

| Compound Class | Specific Compounds |

| Green Leaf Volatiles | (Z)-3-hexenyl acetate |

| Monoterpenes | Linalool, β-myrcene |

| Homoterpenes | (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), (3E,7E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT) |

| Sesquiterpenes | (E)-α-bergamotene, (E)-β-farnesene, β-caryophyllene, (E)-nerolidol |

| Aromatics | Indole |

| Source:[7] |

| Table 4: Synergistic Effect of Ethylene on this compound-Induced Sesquiterpene Emission in Maize (Low Nitrogen Conditions) | |||

| This compound (nmol/plant) | Ethylene (nL/L) | Sesquiterpene Emission (µg/h) | Reference |

| 0.1 | 0 | ~1 | |

| 0.1 | 50 | ~5 | |

| 1.0 | 0 | ~2 | |

| 1.0 | 10 | ~8 | |

| 1.0 | 50 | ~12 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway in plants.

Caption: General experimental workflow for studying this compound response.

Detailed Experimental Protocols

This compound Application to Maize Seedlings

This protocol describes the application of this compound to induce a defense response in maize seedlings.

Materials:

-

Maize seedlings (10-14 days old)

-

This compound solution (e.g., 1 nmol/µL in a suitable solvent like ethanol, diluted in buffer)

-

Pipette and sterile tips

-

Fine-tipped forceps or a pattern wheel for wounding

Procedure:

-

Gently wound the adaxial surface of a maize leaf (e.g., the second true leaf) using fine-tipped forceps to create small punctures or by rolling a pattern wheel to create consistent abrasions.

-

Immediately apply a small volume (e.g., 1-10 µL) of the this compound solution directly onto the wounded area.

-

For control plants, apply the same volume of the solvent/buffer solution to similarly wounded leaves.

-

Place the treated plants in a controlled environment (growth chamber) for the desired incubation period before harvesting tissues for downstream analysis.

Quantification of Jasmonic Acid by UPLC-MS/MS

This protocol outlines a method for the extraction and quantification of JA from plant tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

-

Frozen plant tissue (50-100 mg)

-

Extraction solvent (e.g., 80% methanol (B129727) with internal standards like [²H₆]-JA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

UPLC-MS/MS system

Procedure:

-

Extraction:

-

Homogenize the frozen plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a tube containing the extraction solvent.

-

Vortex thoroughly and incubate at 4°C in the dark for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

-

Collect the supernatant.

-

-

Purification (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., water or a low percentage of methanol) to remove polar impurities.

-

Elute the jasmonates with a suitable solvent (e.g., 80% methanol or acetonitrile).

-

-

Analysis:

-

Dry the eluate under a stream of nitrogen gas and resuspend in a small volume of the initial mobile phase.

-

Inject the sample into the UPLC-MS/MS system.

-

Separate the compounds using a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (both typically containing a small amount of formic acid).

-

Detect and quantify JA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, comparing the signal to a standard curve of known JA concentrations and normalizing to the internal standard.

-

Collection and Analysis of Plant Volatiles by GC-MS

This protocol describes the collection of headspace volatiles from plants and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Glass chamber or oven bag to enclose the plant or leaves

-

Air pump and flow meter

-

Volatile collection trap (e.g., glass tube containing an adsorbent like Tenax® TA or Super-Q®)

-

GC-MS system

Procedure:

-

Volatile Collection (Dynamic Headspace Sampling):

-

Gently enclose the treated part of the plant (or the whole plant) in a glass chamber or oven bag.

-

Create an airflow system where purified air is pushed into the chamber and then pulled out through the volatile collection trap at a constant flow rate (e.g., 0.5-1 L/min).

-

Collect volatiles for a defined period (e.g., 1-8 hours).

-

-

Sample Analysis:

-

Elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject an aliquot of the eluate into the GC-MS.

-

Separate the volatile compounds on a non-polar capillary column (e.g., DB-5ms) with a temperature gradient.

-

Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of authentic standards.

-

Quantify the compounds by comparing their peak areas to the peak area of an internal standard added to the sample before injection.

-

Measurement of Ethylene Production by Gas Chromatography

This protocol details the measurement of ethylene produced by plant tissues using gas chromatography with a flame ionization detector (GC-FID).

Materials:

-

Airtight glass vials with septa

-

Gas-tight syringe

-

Gas chromatograph with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed)

Procedure:

-

Sample Incubation:

-

Place a known weight of plant tissue (e.g., a leaf disc or a whole seedling) into an airtight glass vial of a known volume.

-

Seal the vial with a septum-containing cap.

-

Incubate the vial under controlled light and temperature conditions for a specific period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

-

-

Headspace Sampling and Injection:

-

Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial through the septum.

-

Immediately inject the gas sample into the GC.

-

-

Analysis:

-

The GC will separate ethylene from other gases in the sample.

-

The FID will detect the ethylene, and the resulting peak area is proportional to the ethylene concentration.

-

Calculate the ethylene concentration in the sample by comparing the peak area to a standard curve generated by injecting known concentrations of ethylene gas.

-

Express the ethylene production rate as volume or moles of ethylene per unit of tissue weight per unit of time (e.g., nL/g/h or pmol/g/h).

-

Conclusion

This compound signal transduction in plants is a complex and finely tuned process that is central to herbivore-induced indirect defenses. The perception of this compound at the plasma membrane triggers a cascade of intracellular events, with jasmonic acid and ethylene playing pivotal roles in orchestrating the transcriptional reprogramming necessary for the production of a defensive blend of volatile organic compounds. While the core components of this pathway have been identified, further research is needed to fully elucidate the specific proteins involved, such as the this compound receptor and the downstream kinases and transcription factors. The methodologies detailed in this guide provide a robust framework for researchers to further investigate this fascinating aspect of plant-insect interactions, with potential applications in the development of novel strategies for crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. An herbivore elicitor activates the gene for indole emission in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A maize sesquiterpene cyclase gene induced by insect herbivory and this compound: Characterization of wild-type and mutant alleles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel mitogen-activated protein kinase gene in maize (Zea mays), ZmMPK3, is involved in response to diverse environmental cues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitrogen deficiency increases this compound-induced volatile emission, jasmonic acid accumulation, and ethylene sensitivity in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Nitrogen Deficiency Increases this compound-Induced Volatile Emission, Jasmonic Acid Accumulation, and Ethylene Sensitivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

Genes Induced by Volicitin Treatment in Arabidopsis: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Executive Summary

Volicitin, a fatty acid-amino acid conjugate found in the oral secretions of lepidopteran larvae, is a potent elicitor of defense responses in plants. In the model organism Arabidopsis thaliana, treatment with solutions containing this compound, such as insect oral secretions (OS), triggers a significant transcriptional reprogramming, leading to the induction of a wide array of defense-related genes. This guide provides an in-depth analysis of the genes and signaling pathways activated by this compound and similar elicitors in Arabidopsis, based on a comprehensive review of recent transcriptomic studies. While specific quantitative data from the most recent and relevant studies were not publicly available at the time of this report, this document synthesizes the current understanding of the molecular response to this compound treatment, details common experimental protocols, and presents visual representations of the key signaling pathways and experimental workflows.

Introduction

The interaction between plants and herbivorous insects is a complex co-evolutionary arms race. Plants have evolved sophisticated mechanisms to recognize and respond to herbivore attacks. A key aspect of this defense is the recognition of herbivore-associated molecular patterns (HAMPs), such as this compound, which are present in the oral secretions of feeding insects. Upon recognition of these elicitors, plants initiate a cascade of downstream signaling events, culminating in the production of defensive compounds and the activation of genes that deter herbivores and attract their natural enemies. Understanding the genetic and molecular basis of these induced defenses is paramount for the development of novel crop protection strategies and for discovering new targets for drug development. This guide focuses on the genetic response of Arabidopsis thaliana to this compound and its analogues found in insect oral secretions.

Data Presentation

A pivotal study in this field, "Impact of Lepidopteran Oral Secretions on the Transcriptome of Arabidopsis thaliana" (Ker et al., 2025), conducted a comprehensive RNA-sequencing analysis to identify genes that are differentially expressed upon treatment with oral secretions from Spodoptera littoralis (whose OS contains this compound) and Pieris brassicae. While the full dataset containing log2 fold changes and adjusted p-values for each gene is not publicly accessible, the study reports significant transcriptional changes.

The application of oral secretions to wounded Arabidopsis leaves resulted in a much stronger and more complex transcriptional response compared to wounding alone. At 3 hours post-treatment, S. littoralis OS triggered the differential expression of 5837 genes, with 2754 upregulated and 3083 downregulated[1]. Similarly, P. brassicae OS led to the differential expression of 5270 genes, with 2520 upregulated and 2750 downregulated[1]. This indicates a robust and specific response to the chemical elicitors present in the OS.

The study highlights that OS treatment amplifies wound-induced responses and specifically activates stress and hormonal signaling pathways, as well as pathogen-related defense responses. Conversely, genes involved in the biosynthesis of aliphatic glucosinolates and cell wall strengthening were found to be inhibited[2].

Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana 3 hours after treatment with Lepidopteran Oral Secretions (OS).

| Treatment | Total DEGs | Upregulated Genes | Downregulated Genes |

| Spodoptera littoralis OS | 5837 | 2754 | 3083 |

| Pieris brassicae OS | 5270 | 2520 | 2750 |

Note: This table is based on the summary data presented in Ker et al. (2025). The complete list of genes and their quantitative expression values were not available.

Signaling Pathways and Their Visualizations

The transcriptional reprogramming induced by this compound-containing oral secretions is orchestrated by a complex network of signaling pathways. The primary pathways implicated are those mediated by the plant hormones jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). The data from Ker et al. (2025) suggests a significant upregulation of genes involved in these hormonal pathways. Furthermore, the study points to a specific downregulation of the glucosinolate biosynthesis pathway, which is a crucial aspect of brassicaceous defense.

Below are diagrams representing the key signaling pathways and a typical experimental workflow for studying the transcriptomic response to oral secretions.

Caption: this compound-induced signaling pathway in Arabidopsis thaliana.

Caption: Experimental workflow for transcriptomic analysis of oral secretion treatment.

Experimental Protocols

The following protocols are generalized based on standard practices in the field and details mentioned in relevant literature.

Plant Growth and Treatment

-

Arabidopsis thaliana Growth: Arabidopsis thaliana (ecotype Col-0) seeds are surface-sterilized and sown on soil or a suitable growth medium. Plants are typically grown in controlled environment chambers with a 10-hour light/14-hour dark cycle at 21°C and 65% relative humidity for 4-5 weeks until they reach the 10-12 leaf rosette stage.

-

Oral Secretion Collection: Spodoptera littoralis or Pieris brassicae larvae are reared on a standard artificial diet or host plants. To collect oral secretions, larvae are gently squeezed with forceps to encourage regurgitation. The regurgitant is collected into a capillary tube and can be stored at -20°C.

-

Treatment Application: For each plant, three rosette leaves are wounded with a pattern wheel or by making small punctures with a needle. Immediately after wounding, 10 µL of collected oral secretions (or a control solution, e.g., water) is applied to the wounds.

-

Sample Collection: Leaf tissue from the treated leaves is harvested at specified time points (e.g., 3 hours and 24 hours) post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction, Library Preparation, and Sequencing

-

RNA Extraction: Total RNA is extracted from the frozen leaf tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an automated electrophoresis system.

-

RNA-seq Library Preparation: Strand-specific RNA-seq libraries are prepared from high-quality total RNA. The process typically involves poly(A) mRNA enrichment, fragmentation, first- and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification by PCR.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads for robust statistical analysis.

Bioinformatic Analysis

-

Quality Control and Read Mapping: Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences. The high-quality reads are then mapped to the Arabidopsis thaliana reference genome (e.g., TAIR10).

-

Differential Gene Expression Analysis: The mapped reads are used to generate a count matrix, which is then analyzed for differential gene expression between the treatment and control groups using statistical packages such as DESeq2 or edgeR. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.

-

Functional Annotation and Pathway Analysis: The list of differentially expressed genes is subjected to gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify over-represented biological processes, molecular functions, and signaling pathways.

Conclusion

Treatment of Arabidopsis thaliana with this compound-containing insect oral secretions induces a massive and complex transcriptional response that is distinct from the response to mechanical wounding alone. This response involves the upregulation of genes associated with hormonal signaling (JA, SA, ET) and pathogen defense, and the downregulation of genes related to glucosinolate biosynthesis and cell wall reinforcement. While a comprehensive, quantitative list of this compound-induced genes from the latest studies is not yet publicly available, the existing data clearly indicates a sophisticated genetic network that orchestrates plant defense against herbivory. The protocols and pathways detailed in this guide provide a framework for researchers to investigate these intricate plant-insect interactions and to identify novel genetic targets for enhancing plant resilience.

References

Unveiling the Gatekeepers: A Technical Guide to the Identification of Volicitin Receptors in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, a fatty acid-amino acid conjugate identified in the oral secretions of insect herbivores, is a key elicitor of induced defense responses in plants, particularly maize. Its perception by plant cells triggers a cascade of signaling events, leading to the production of volatile organic compounds (VOCs) that attract natural enemies of the herbivores. The identification and characterization of this compound receptors are crucial for understanding the molecular basis of plant-insect interactions and for the potential development of novel crop protection strategies. This technical guide provides an in-depth overview of the methodologies used to identify and characterize this compound receptors, a summary of the current understanding of this compound signaling, and detailed experimental protocols.

Data Presentation: this compound Receptor Binding and Downstream Responses

Quantitative data from various studies are summarized below to provide a clear comparison of this compound's binding affinity and its effects on downstream signaling and defense responses.

| Parameter | Value | Plant System | Reference |

| Binding Affinity (Kd) | 1.3 nM | Zea mays (Maize) plasma membranes | [1][2] |

| Maximum Binding Capacity (Bmax) | 1.26 fmol·μg protein⁻¹ (~3000 sites/cell ) | Zea mays (Maize) plasma membranes | [1] |

| This compound-Induced Jasmonic Acid (JA) Accumulation | Dose-dependent increase with 10-500 pmol application | Zea mays (Maize) excised leaves | [3][4][5] |

| This compound-Induced Ethylene (B1197577) Production | Not significantly induced by this compound alone | Zea mays (Maize) | [3][4][5] |

| This compound-Induced Igl Gene Expression | ~8-fold increase compared to buffer control | Zea mays (Maize) seedlings | [6] |

| This compound-Induced Indole (B1671886) Emission | Maximum response at 3 hours with 326 ± 77 ng·h⁻¹ | Zea mays (Maize) seedlings | [6] |

This compound Perception and Signaling Pathway

The perception of this compound at the plasma membrane initiates a complex signaling network. While a definitive receptor has not been fully characterized, a leucine-rich repeat receptor-like kinase (LRR-RLK), ZmFACS, has been identified as a strong candidate. The binding of this compound is thought to trigger early signaling events, including ion fluxes and the activation of mitogen-activated protein kinase (MAPK) cascades. These initial signals lead to the synergistic activation of the jasmonic acid (JA) and ethylene (ET) signaling pathways, which in turn regulate the expression of defense-related genes, such as those involved in the biosynthesis of volatile organic compounds.

This compound signaling pathway from perception to volatile production.

Experimental Protocols

Isolation of Plant Plasma Membranes

This protocol is essential for subsequent radioligand binding assays.

Workflow for isolating plant plasma membranes.

Methodology:

-

Homogenization: Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM EDTA, protease inhibitors).

-

Filtration and Differential Centrifugation: Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Aqueous Two-Phase Partitioning: Resuspend the microsomal pellet and use an aqueous two-phase system (e.g., dextran (B179266) and polyethylene glycol) to separate the plasma membranes from other endomembranes. The plasma membranes will preferentially partition into the upper phase.

-

Washing and Storage: Collect the upper phase, dilute with a suitable buffer, and centrifuge to pellet the purified plasma membranes. Resuspend the pellet in a storage buffer and store at -80°C.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) for a receptor-ligand interaction.

Workflow for a radioligand binding assay.

Methodology:

-

Assay Setup: In a series of tubes, incubate a constant amount of isolated plasma membranes with increasing concentrations of radiolabeled this compound (e.g., [³H]-volicitin). For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.

-

Incubation: Incubate the reactions at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter. The membranes with the bound radioligand will be trapped on the filter.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Analyze the specific binding data using a Scatchard plot (Bound/Free vs. Bound) to determine the Kd and Bmax.

Affinity Chromatography and Co-Immunoprecipitation (Co-IP) for Receptor Identification

These methods are used to isolate the this compound-binding protein for subsequent identification by mass spectrometry.

Workflows for receptor identification.

Methodology (Affinity Chromatography):

-

Ligand Immobilization: Covalently attach this compound or a derivative to a solid support (e.g., agarose (B213101) beads).

-

Protein Extraction: Solubilize plasma membrane proteins using a mild detergent.

-

Binding and Elution: Pass the solubilized proteins over the this compound-coupled column. After washing to remove non-specifically bound proteins, elute the this compound-binding proteins with a solution containing a high concentration of free this compound.

-

Identification: Identify the eluted proteins by mass spectrometry.

Methodology (Co-Immunoprecipitation):

-

Antibody Preparation: Generate an antibody specific to a candidate receptor protein (e.g., ZmFACS).

-

Immunoprecipitation: Incubate the antibody with solubilized membrane proteins to form an antibody-receptor complex.

-

Pull-down and Elution: Use Protein A/G beads to capture the antibody-receptor complex. After washing, elute the complex from the beads.

-

Identification: Identify the co-eluted proteins (the receptor and any interacting partners) by mass spectrometry.

Analysis of Downstream Signaling

Jasmonic Acid Quantification (LC-MS):

-

Extraction: Homogenize plant tissue in a suitable solvent (e.g., methanol) and add an internal standard (e.g., deuterated JA).

-

Purification: Purify the extract using solid-phase extraction (SPE).

-

Analysis: Analyze the purified extract by liquid chromatography-mass spectrometry (LC-MS) to quantify JA levels based on the internal standard.

Ethylene Measurement (Gas Chromatography):

-

Incubation: Place plant tissue in a sealed container.

-

Headspace Sampling: After a defined incubation period, withdraw a sample of the headspace gas.

-

Analysis: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify ethylene.

Gene Expression Analysis (qRT-PCR):

-

RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated and control plant tissue and synthesize complementary DNA (cDNA).

-

Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes (e.g., Igl, sesquiterpene synthases) and a reference gene for normalization.

Volatile Organic Compound (VOC) Analysis (GC-MS):

-

Collection: Collect VOCs emitted from plants by enclosing them in a collection chamber and trapping the volatiles on an adsorbent material.

-

Desorption and Analysis: Thermally desorb the trapped VOCs and analyze them by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Conclusion

The identification of this compound receptors in plants is a dynamic area of research with significant implications for agriculture. The methodologies outlined in this guide provide a comprehensive framework for researchers to investigate the molecular mechanisms of this compound perception and signaling. Further research, particularly focusing on the definitive validation of candidate receptors like ZmFACS and the elucidation of the early signaling events, will be instrumental in advancing our understanding of plant defense and developing innovative strategies for pest management.

References

- 1. researchgate.net [researchgate.net]

- 2. purpest.eu [purpest.eu]

- 3. Synergistic interactions between this compound, jasmonic acid and ethylene mediate insect-induced volatile emission in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. An herbivore elicitor activates the gene for indole emission in maize - PMC [pmc.ncbi.nlm.nih.gov]

The Elicitor Volicitin: A Technical Guide to its Impact on Plant Secondary Metabolite Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volicitin, a fatty acid-amino acid conjugate, specifically N-(17-hydroxylinolenoyl)-L-glutamine, is a potent elicitor of plant defense responses. First isolated from the oral secretions of the beet armyworm (Spodoptera exigua), it has become a key molecule in the study of plant-insect interactions. When introduced to a wounded plant, this compound triggers a signaling cascade that leads to the synthesis and release of a variety of secondary metabolites. These compounds play crucial roles in direct defense against herbivores and in the indirect defense mechanism of attracting natural enemies of the attacking insect. This technical guide provides an in-depth overview of this compound's effects on the production of secondary metabolites, detailing the underlying signaling pathways, experimental protocols for its study, and quantitative data on its impact.

This compound-Induced Secondary Metabolite Production: Quantitative Data

The application of this compound to plants, particularly maize (Zea mays), has been shown to significantly increase the production of various secondary metabolites, most notably volatile organic compounds (VOCs). The following tables summarize the quantitative effects of this compound on the production of key secondary metabolites as reported in scientific literature.

| Table 1: Effect of this compound on Volatile Terpenoid and Indole (B1671886) Emission in Maize (Zea mays) Seedlings | |||

| Compound | Treatment | Emission Rate (ng/plant/h) | Fold Change vs. Control |

| Indole | Control (Wounded) | 13 ± 4 | - |

| This compound (300 pmol) | 326 ± 77 | ~25 | |

| (E)-β-Farnesene | Control (Wounded) | Not Reported | - |

| This compound | Significantly Increased | Not Quantified | |

| (E)-α-Bergamotene | Control (Wounded) | Not Reported | - |

| This compound | Significantly Increased | Not Quantified | |

| Other Terpenoids | Control (Wounded) | Not Reported | - |

| This compound | Significantly Increased | Not Quantified |

Data synthesized from Frey et al. (2000).[1]

| Table 2: Effect of Nitrogen Availability on this compound-Induced Sesquiterpene and Indole Emission in Maize (Zea mays) Seedlings | |||

| Compound Class | Nitrogen Level | Treatment | Emission Rate (µg/h) |

| Sesquiterpenes | Low Nitrogen | Control (Wounded) | ~1 |

| This compound (1 nmol) | 11.2 | ||

| Medium Nitrogen | Control (Wounded) | <1 | |

| This compound (1 nmol) | 0.9 | ||

| Indole | Low Nitrogen | Control (Wounded) | <0.1 |

| This compound (1 nmol) + Ethylene (B1197577) (10 nL/L) | >0.5 | ||

| Medium Nitrogen | Control (Wounded) | <0.1 | |

| This compound (1 nmol) + Ethylene (10 nL/L) | <0.1 |

Data synthesized from Schmelz et al. (2003).[1][2][3]

This compound Signaling Pathway

The perception of this compound at the plant cell surface initiates a complex signaling cascade that ultimately leads to the activation of genes responsible for secondary metabolite biosynthesis. While the complete pathway is still under investigation, key components have been identified. The signaling process involves the plant hormones jasmonic acid (JA) and ethylene, as well as a mitogen-activated protein kinase (MAPK) cascade.

Upon recognition by a putative plasma membrane receptor, this compound treatment leads to a rapid increase in the intracellular levels of JA.[3] This increase in JA, in synergy with ethylene, activates downstream transcription factors. These transcription factors then bind to the promoter regions of defense-related genes, including those encoding enzymes for secondary metabolite production. In maize, for example, this compound has been shown to induce the expression of the Igl gene, which encodes indole-3-glycerol phosphate (B84403) lyase, a key enzyme in indole biosynthesis.[1]

Experimental Protocols

Synthesis and Purification of this compound

Detailed chemical synthesis of this compound is complex and typically involves multiple steps. A general workflow is outlined below. For specific reaction conditions and reagents, referral to primary literature is recommended.

Plant Treatment and Sample Collection for Secondary Metabolite Analysis

This protocol describes a general procedure for treating plants with this compound and collecting samples for the analysis of both volatile and non-volatile secondary metabolites.

Materials:

-

Maize seedlings (or other plants of interest) at the 2-3 leaf stage.

-

Synthetic this compound solution (e.g., 1 nmol/µL in a suitable solvent like ethanol).

-

Control solution (solvent only).

-

Micropipette.

-

Carborundum powder (optional, for gentle abrasion).

-

Volatile collection system (e.g., push-pull system with adsorbent traps).

-

Liquid nitrogen.

-

Mortar and pestle or tissue homogenizer.

-

Extraction solvent (e.g., 80% methanol (B129727) for phenolics).

-

Centrifuge.

-

HPLC vials.

Procedure:

-

Plant Preparation: Grow plants under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

Wounding: Gently wound the leaves by making small scratches with a razor blade or by gentle abrasion with carborundum powder.

-

This compound Application: Immediately after wounding, apply a known amount of this compound solution (e.g., 1 µL of a 1 nmol/µL solution) to the wound site. Apply the control solution to a separate set of plants.

-

Volatile Collection (for volatile analysis): Enclose the treated plants in a volatile collection chamber and collect emitted volatiles for a specified period (e.g., 24 hours) using an adsorbent trap (e.g., Super-Q).

-

Sample Harvesting (for non-volatile analysis): At desired time points after treatment (e.g., 24, 48, 72 hours), harvest the treated leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Sample Storage: Store frozen samples at -80°C until extraction.

Analysis of Secondary Metabolites

Volatile Compounds: Volatiles collected on adsorbent traps are typically eluted with a solvent (e.g., dichloromethane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Identification of compounds is achieved by comparing their mass spectra and retention times with those of authentic standards. Quantification is performed by comparing the peak areas of the target compounds with the peak area of an internal standard added in a known concentration.

Non-Volatile Compounds (e.g., Phenolics): Frozen leaf tissue is ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., 80% methanol). After centrifugation to remove cell debris, the supernatant is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or HPLC with a Diode Array Detector (DAD). Identification and quantification are performed similarly to volatile analysis, using authentic standards and internal standards.

Conclusion

This compound serves as a powerful tool for dissecting the intricate signaling networks that govern plant defense responses. Its application leads to a significant upregulation in the production of a diverse array of secondary metabolites, particularly volatile organic compounds that play a critical role in tritrophic interactions. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the mechanisms of this compound action and to potentially harness these natural defense pathways for crop protection and the discovery of novel bioactive compounds. Further research is needed to fully elucidate the this compound signaling pathway and to explore its effects on a wider range of plant species and secondary metabolite classes.

References

- 1. An herbivore elicitor activates the gene for indole emission in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 3. Nitrogen deficiency increases this compound-induced volatile emission, jasmonic acid accumulation, and ethylene sensitivity in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Significance of Volicitin Signaling: A Technical Guide for Researchers

Introduction

In the intricate dance of plant-herbivore interactions, a complex chemical language governs the co-evolutionary arms race between species. One of the most fascinating dialects of this language is the signaling cascade initiated by volicitin, a fatty acid-amino acid conjugate (FAC) first identified in the oral secretions of the beet armyworm (Spodoptera exigua).[1] This technical guide provides an in-depth exploration of the evolutionary significance of this compound signaling, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, experimental methodologies, and the broader ecological implications of this pivotal signaling molecule.

This compound, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, is a potent elicitor of plant defense responses, most notably in maize (Zea mays).[1][2] Its application to damaged plant tissues mimics herbivory, triggering the release of a specific blend of volatile organic compounds (VOCs).[3] These VOCs, in turn, act as airborne signals that attract natural enemies of the herbivore, such as parasitic wasps, thereby establishing a tritrophic interaction that benefits the plant.[2][4] This indirect defense mechanism underscores the evolutionary ingenuity of plants in co-opting their attackers' biochemistry for their own protection.

Biosynthesis and Chemical Diversity of this compound and Related FACs